molecular formula C8H14O5 B13836682 5,5-Bis(hydroxymethyl)-2,2-dimethyl-1,3-dioxolane-4-carbaldehyde

5,5-Bis(hydroxymethyl)-2,2-dimethyl-1,3-dioxolane-4-carbaldehyde

Cat. No.: B13836682
M. Wt: 190.19 g/mol
InChI Key: ZVQSVKAGUSGKGI-UHFFFAOYSA-N
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Description

5,5-Bis(hydroxymethyl)-2,2-dimethyl-1,3-dioxolane-4-carbaldehyde is a complex organic compound with significant potential in various scientific fields. This compound features a dioxolane ring, which is a five-membered ring containing two oxygen atoms. The presence of hydroxymethyl groups and a carbaldehyde group makes it highly reactive and versatile for various chemical transformations.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5,5-Bis(hydroxymethyl)-2,2-dimethyl-1,3-dioxolane-4-carbaldehyde typically involves the reaction of pentaerythritol with formaldehyde under acidic conditions. The reaction proceeds through the formation of an intermediate, which then cyclizes to form the dioxolane ring. The reaction conditions often include:

    Temperature: Around 35°C

    Catalyst: Concentrated hydrochloric acid

    Solvent: Toluene or water

Industrial Production Methods

In industrial settings, the production of this compound can be scaled up using continuous flow reactors to ensure consistent quality and yield. The use of advanced catalysts and optimized reaction conditions can further enhance the efficiency of the process.

Chemical Reactions Analysis

Types of Reactions

5,5-Bis(hydroxymethyl)-2,2-dimethyl-1,3-dioxolane-4-carbaldehyde undergoes various types of chemical reactions, including:

    Oxidation: The hydroxymethyl groups can be oxidized to form carboxylic acids.

    Reduction: The carbaldehyde group can be reduced to form primary alcohols.

    Substitution: The hydroxymethyl groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.

    Substitution: Nucleophiles like amines and thiols can be used for substitution reactions.

Major Products Formed

    Oxidation: Formation of carboxylic acids.

    Reduction: Formation of primary alcohols.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

5,5-Bis(hydroxymethyl)-2,2-dimethyl-1,3-dioxolane-4-carbaldehyde has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of complex organic molecules.

    Medicine: Investigated for its potential use in drug development and delivery systems.

    Industry: Utilized in the production of polymers and advanced materials.

Mechanism of Action

The mechanism of action of 5,5-Bis(hydroxymethyl)-2,2-dimethyl-1,3-dioxolane-4-carbaldehyde involves its reactivity towards various functional groups. The hydroxymethyl groups can form hydrogen bonds, while the carbaldehyde group can participate in nucleophilic addition reactions. These interactions enable the compound to act as a versatile intermediate in various chemical transformations.

Comparison with Similar Compounds

Similar Compounds

    5-Hydroxymethylfurfural (HMF): A platform chemical derived from biomass, used in the production of fuels and chemicals.

    2,5-Bis(hydroxymethyl)furan (BHMF): A derivative of HMF, used in the synthesis of polymers and pharmaceuticals.

Uniqueness

5,5-Bis(hydroxymethyl)-2,2-dimethyl-1,3-dioxolane-4-carbaldehyde is unique due to its dioxolane ring structure, which imparts distinct reactivity and stability compared to other similar compounds. Its ability to undergo a wide range of chemical reactions makes it a valuable intermediate in various synthetic pathways.

Properties

Molecular Formula

C8H14O5

Molecular Weight

190.19 g/mol

IUPAC Name

5,5-bis(hydroxymethyl)-2,2-dimethyl-1,3-dioxolane-4-carbaldehyde

InChI

InChI=1S/C8H14O5/c1-7(2)12-6(3-9)8(4-10,5-11)13-7/h3,6,10-11H,4-5H2,1-2H3

InChI Key

ZVQSVKAGUSGKGI-UHFFFAOYSA-N

Canonical SMILES

CC1(OC(C(O1)(CO)CO)C=O)C

Origin of Product

United States

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